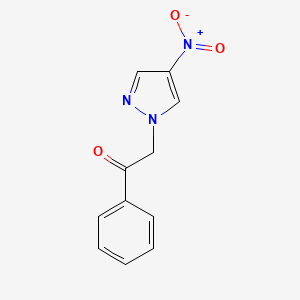

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

Beschreibung

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is a nitro-substituted pyrazole derivative featuring a phenylethanone backbone. Its structure combines a phenyl group with a pyrazole ring bearing a nitro substituent at the 4-position, linked via an ethanone bridge.

Eigenschaften

IUPAC Name |

2-(4-nitropyrazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-11(9-4-2-1-3-5-9)8-13-7-10(6-12-13)14(16)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSLHGBTVJMUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in the presence of suitable catalysts and solvents . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher efficiency and scalability.

Analyse Chemischer Reaktionen

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the nitro group can be reduced to an amino group using reducing agents, leading to the formation of 2-(4-Amino-1H-pyrazol-1-yl)-1-phenylethan-1-one. Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains, indicating potential use in developing new antibiotics.

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety can inhibit cancer cell proliferation. For instance, a comparative study demonstrated that similar pyrazole derivatives showed cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Reactions : It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions, providing pathways to synthesize other biologically active compounds .

Materials Science

The unique electronic properties of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one make it a candidate for applications in materials science:

- Nonlinear Optical Properties : The presence of the nitro group allows for significant nonlinear optical responses, making this compound a potential candidate for use in photonic devices and sensors .

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | High | |

| Nonlinear Optical | Significant |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one on human breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis and Characterization

Another research project focused on synthesizing derivatives of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one. Various synthetic routes were explored, leading to the development of new compounds with enhanced biological activities. The study utilized spectroscopic methods (NMR, IR) to characterize the synthesized compounds and assess their potential applications in drug development.

Wirkmechanismus

The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole Substitutions

Substituent Position and Electronic Effects

- Target Compound: 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one Substituents: 4-Nitro on pyrazole.

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ():

2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one ():

Molecular Weight and Functional Groups

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Target Compound | 261.21* | Nitro, pyrazole, ketone |

| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one | 234.68 | Methyl, pyrazole, ketone, chloro |

| 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one | 276.20 | Dual nitro, pyrazole, ketone |

*Calculated based on formula C₁₁H₉N₃O₃.

Heterocyclic Derivatives with Varied Ring Systems

Imidazole-Oxadiazole Hybrid ()

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one :

Pyrazolo-Thiadiazine Derivatives ()

- 2-(2,2-Dioxo-4,7-diphenyl-3,4-dihydro-6H-pyrazolo[5,1-c][1,2,4]thiadiazin-4-yl)-1-phenylethan-1-one: Structure: Fused pyrazole-thiadiazine ring with sulfone groups.

Substituent Effects on Physicochemical Properties

Solubility and Crystallinity

- Target Compound : Likely moderate solubility in organic solvents (e.g., DMSO, acetone) due to nitro and ketone groups. Crystallinity may be lower than analogs with fused rings (e.g., pyrazolo-thiadiazine derivatives) .

- 2-(Oxolan-3-yl)-1-phenylethan-1-one ():

Thermal Stability

- Nitro groups generally reduce thermal stability due to explosive tendencies. The target compound may require careful handling compared to non-nitro analogs like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one .

Biologische Aktivität

The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one (C11H9N3O3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and structure-activity relationships based on diverse scientific literature.

- Molecular Formula : C11H9N3O3

- Molecular Weight : 231.21 g/mol

- Purity : >95% (as per commercial sources) .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In vitro studies have reported that compounds similar to 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a series of pyrazole derivatives were tested against these pathogens, showing promising results that suggest their potential as antimicrobial agents .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have shown that they can inhibit cancer cell proliferation. Compounds with similar structural features have been tested against different cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Other Biological Activities

Additional studies have explored the role of pyrazole derivatives in inhibiting viral infections and their potential as insecticides. For instance, certain compounds have shown activity against tobacco mosaic virus (TMV) and exhibited lethal effects on agricultural pests like armyworms .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one can be influenced by various structural modifications. Research has indicated that:

- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like nitro) enhances anti-inflammatory and antimicrobial activities.

- Alkyl Chain Length : Variations in the alkyl chain can affect the lipophilicity and bioavailability of the compound.

A detailed SAR analysis reveals that modifications to the phenyl ring also play a crucial role in determining the pharmacological profile of these compounds .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy

Chandra et al. synthesized a group of 1,5-diaryl pyrazoles and evaluated their antibacterial activity against E. coli and S. aureus. Compound modifications led to enhanced activity, demonstrating the importance of structural diversity in developing effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.